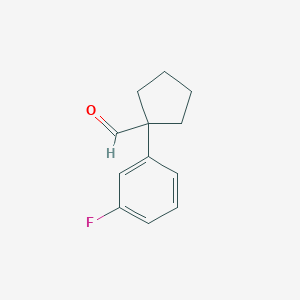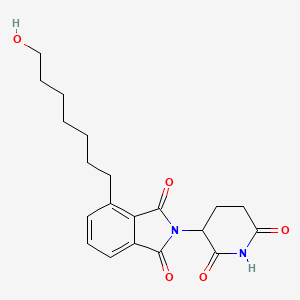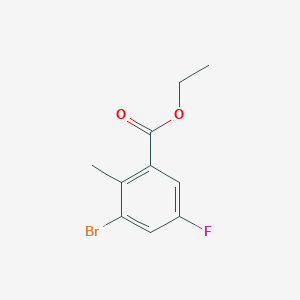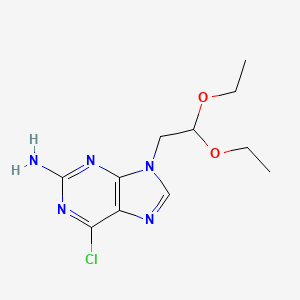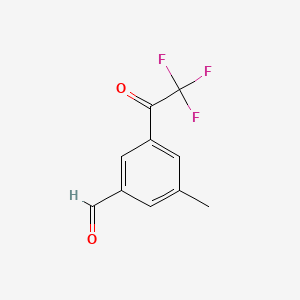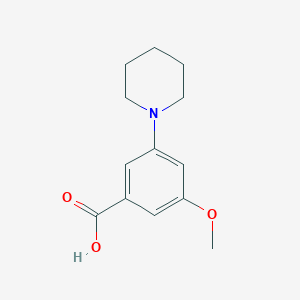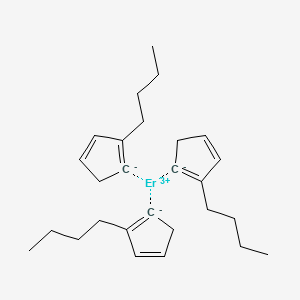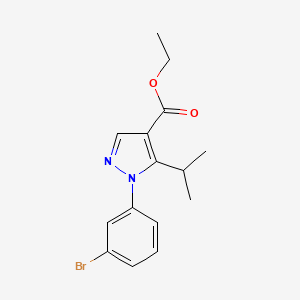
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an isopropyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with ethyl isopropylpyrazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of the bromobenzoyl chloride, leading to the formation of the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve yield and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Medicine: Research has indicated its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Further studies are needed to fully understand its therapeutic potential and mechanism of action.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Alternatively, it may interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and require further research.
類似化合物との比較
Ethyl 1-(3-bromophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: Ethyl 1-(3-chlorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate, Ethyl 1-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-4-carboxylate, Ethyl 1-(3-methylphenyl)-5-isopropyl-1H-pyrazole-4-carboxylate.
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts unique chemical reactivity and biological activity to the compound. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
特性
分子式 |
C15H17BrN2O2 |
|---|---|
分子量 |
337.21 g/mol |
IUPAC名 |
ethyl 1-(3-bromophenyl)-5-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H17BrN2O2/c1-4-20-15(19)13-9-17-18(14(13)10(2)3)12-7-5-6-11(16)8-12/h5-10H,4H2,1-3H3 |
InChIキー |
CJVZADYPDAHCLB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


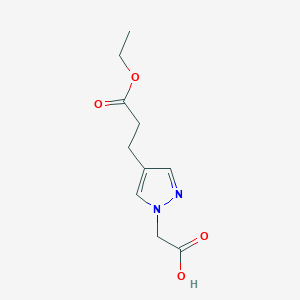
![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
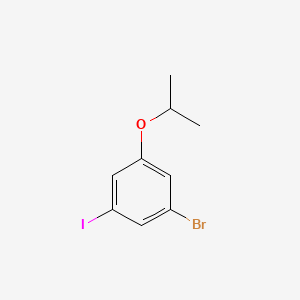
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
